molecular formula C15H17FN2O2 B2423302 N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide CAS No. 2192395-28-9

N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide

Cat. No.: B2423302
CAS No.: 2192395-28-9
M. Wt: 276.311
InChI Key: CNYVLMJVLCEQJZ-UHFFFAOYSA-N
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Description

N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide is a synthetic compound with the molecular formula C15H17FN2O2 and a molecular weight of 276.311. This compound is known for its structural similarity to fentanyl analogs, which are potent opioid analgesics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide typically involves the reaction of 2-fluorobenzoyl chloride with piperidine, followed by the introduction of a prop-2-enamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is crucial for quality control in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific p

Properties

IUPAC Name

N-[1-(2-fluorobenzoyl)piperidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-2-14(19)17-11-7-9-18(10-8-11)15(20)12-5-3-4-6-13(12)16/h2-6,11H,1,7-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYVLMJVLCEQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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